molecular formula C26H36N2O3 B14388047 4-({[(4-Butylphenyl)methyl](heptyl)carbamoyl}amino)benzoic acid CAS No. 88468-00-2

4-({[(4-Butylphenyl)methyl](heptyl)carbamoyl}amino)benzoic acid

Cat. No.: B14388047
CAS No.: 88468-00-2
M. Wt: 424.6 g/mol
InChI Key: GIJJFNANSWNHFF-UHFFFAOYSA-N
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Description

4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a benzoic acid moiety, a butylphenyl group, and a heptylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Butylphenylmethyl Intermediate: This step involves the alkylation of 4-butylphenyl with a suitable alkylating agent to form the butylphenylmethyl intermediate.

    Introduction of the Heptylcarbamoyl Group: The butylphenylmethyl intermediate is then reacted with heptyl isocyanate to introduce the heptylcarbamoyl group.

    Coupling with Benzoic Acid: The final step involves the coupling of the heptylcarbamoyl intermediate with benzoic acid under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Butylbenzoic acid: Similar structure but lacks the heptylcarbamoyl group.

    4-Butylphenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    Heptylbenzoic acid: Similar structure but lacks the butylphenyl group.

Uniqueness

4-({(4-Butylphenyl)methylcarbamoyl}amino)benzoic acid is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the butylphenyl and heptylcarbamoyl groups makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

88468-00-2

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

4-[[(4-butylphenyl)methyl-heptylcarbamoyl]amino]benzoic acid

InChI

InChI=1S/C26H36N2O3/c1-3-5-7-8-9-19-28(20-22-13-11-21(12-14-22)10-6-4-2)26(31)27-24-17-15-23(16-18-24)25(29)30/h11-18H,3-10,19-20H2,1-2H3,(H,27,31)(H,29,30)

InChI Key

GIJJFNANSWNHFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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